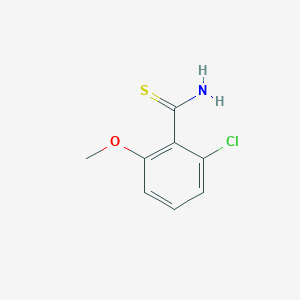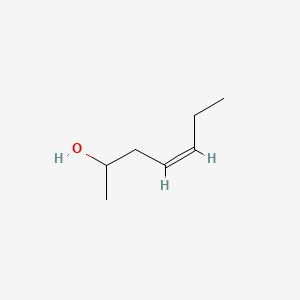
(Z)-4-Hepten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Hepten-2-ol: is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the heptane chain, and a hydroxyl group attached to the second carbon atom. The “Z” designation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (Z)-4-Hepten-2-ol involves the Grignard reaction. This process typically starts with the reaction of 4-hepten-2-one with a Grignard reagent, such as methylmagnesium bromide, under anhydrous conditions. The reaction is followed by hydrolysis to yield this compound.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-heptene. The hydroboration step uses diborane (B2H6) or a similar borane reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-Hepten-2-ol can undergo oxidation reactions to form (Z)-4-hepten-2-one. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to heptane using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (Z)-4-hepten-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Hepten-2-one.
Reduction: Heptane.
Substitution: (Z)-4-Hepten-2-yl chloride.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Hepten-2-ol is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its unique structure and reactivity.
Medicine:
Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly those targeting metabolic and enzymatic pathways.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism by which (Z)-4-Hepten-2-ol exerts its effects involves its interaction with various molecular targets, primarily enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond configuration also plays a role in its binding affinity and reactivity.
Comparison with Similar Compounds
(E)-4-Hepten-2-ol: The (E)-isomer of 4-Hepten-2-ol has the same molecular formula but differs in the configuration of the double bond, where the higher priority substituents are on opposite sides.
4-Heptanol: This compound lacks the double bond and has a fully saturated heptane chain.
2-Hepten-1-ol: This compound has the double bond between the second and third carbon atoms and the hydroxyl group at the first carbon.
Uniqueness:
Configuration: The (Z)-configuration of the double bond in (Z)-4-Hepten-2-ol gives it unique chemical and physical properties compared to its (E)-isomer.
Reactivity: The presence of both a double bond and a hydroxyl group in specific positions makes this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
34146-55-9 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(Z)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |
InChI Key |
KZUFTCBJDQXWOJ-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CC(C)O |
Canonical SMILES |
CCC=CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
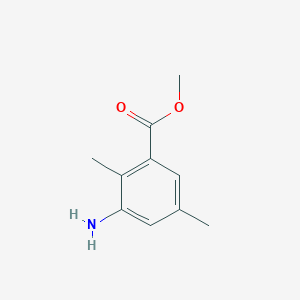
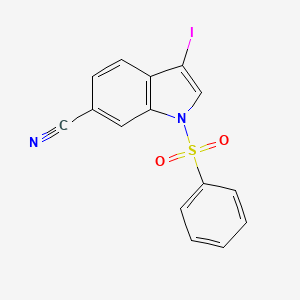
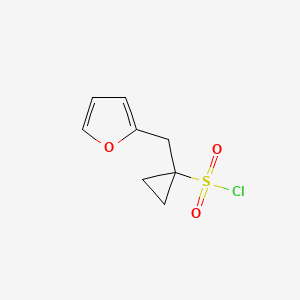
![(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13620814.png)

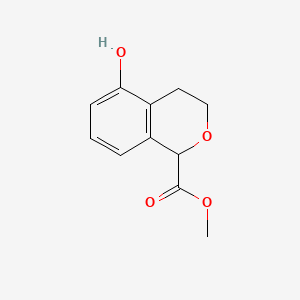
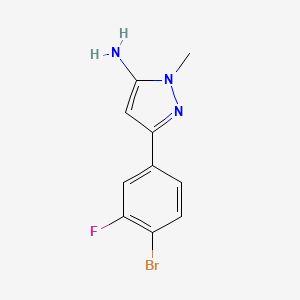

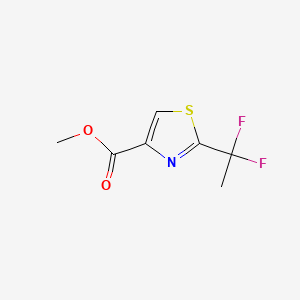
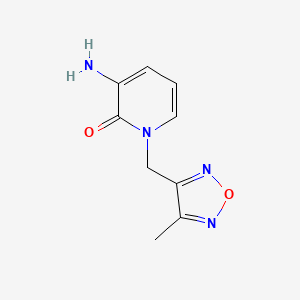
![2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13620859.png)
